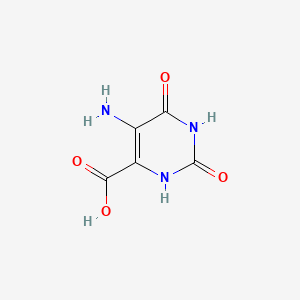

5-Aminoorotic acid

説明

特性

IUPAC Name |

5-amino-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h6H2,(H,10,11)(H2,7,8,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCXJKLFOSBVLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064582 |

Source

|

| Record name | 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7164-43-4 |

Source

|

| Record name | 5-Amino-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7164-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoorotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007164434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoorotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOOROTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM0F8VQR7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Pyrimidine Building Block: A Technical History of 5-Aminoorotic Acid

For researchers, scientists, and drug development professionals, understanding the history and discovery of a compound can provide critical context for its current and future applications. This in-depth technical guide explores the origins of 5-aminoorotic acid, a key pyrimidine derivative, from its initial synthesis to its role in contemporary research.

A Mid-20th Century Discovery

While the broader history of pyrimidine chemistry dates back to the 19th century, the specific journey of this compound begins in the mid-1950s. Although the seminal publication detailing its very first synthesis has proven elusive in broad searches, subsequent research points to its emergence during a period of intense investigation into pyrimidine analogs for potential therapeutic applications. A notable early contribution to the field was a 1981 study published in the Polish Journal of Pharmacology and Pharmacy, which detailed the synthesis and biological evaluation of various this compound derivatives.[1] This work highlights that by this time, the parent compound was an established starting material for further chemical exploration.

The Chemical Foundation: Synthesis and Properties

The primary and most well-documented method for the synthesis of this compound involves the reduction of its nitro precursor, 5-nitroorotic acid. A patented process outlines a catalytic hydrogenation approach to achieve this transformation with high yields.[2]

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₅H₅N₃O₄ | [3] |

| Molecular Weight | 171.11 g/mol | [3] |

| CAS Number | 7164-43-4 | [3] |

| Appearance | Solid | |

| Melting Point | >300 °C (decomposes) |

Experimental Protocols: A Look into the Synthesis

The following section provides a detailed methodology for a common synthesis of this compound, based on the principles of the reduction of 5-nitroorotic acid.

Synthesis of this compound via Catalytic Hydrogenation

Objective: To synthesize this compound by the catalytic hydrogenation of 5-nitroorotic acid.

Materials:

-

5-nitroorotic acid

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

Solvent (e.g., water, ethanol, or a mixture)

-

Hydrogen gas (H₂)

-

Base (e.g., sodium hydroxide or potassium hydroxide)

-

Filtration apparatus

-

Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

Procedure:

-

Dissolution: Dissolve 5-nitroorotic acid in an appropriate aqueous basic solution (e.g., aqueous sodium hydroxide) in the reaction vessel. The choice of solvent and base concentration can be optimized for solubility and reaction rate.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically a small percentage by weight of the starting material.

-

Hydrogenation: Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure to several atmospheres).

-

Reaction: Agitate the mixture vigorously at a controlled temperature (e.g., room temperature to slightly elevated temperatures) to ensure efficient contact between the reactants, catalyst, and hydrogen.

-

Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of celite or another suitable filter aid to remove the palladium catalyst.

-

Precipitation: Acidify the filtrate with an appropriate acid (e.g., hydrochloric acid) to precipitate the this compound product.

-

Isolation and Drying: Collect the precipitated solid by filtration, wash it with cold water, and dry it under vacuum to obtain the final product.

Logical Workflow for the Synthesis of this compound:

Caption: Synthetic pathway from 5-nitroorotic acid to this compound.

The Biological Significance: An Offshoot of Orotic Acid Metabolism

The discovery and study of this compound are intrinsically linked to the broader understanding of orotic acid metabolism. Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidines, which are essential components of nucleic acids (DNA and RNA).[3]

Simplified Pyrimidine Biosynthesis Pathway:

Caption: Key steps in the de novo pyrimidine biosynthesis pathway.

While this compound is not a direct intermediate in the primary pyrimidine biosynthesis pathway, its structural similarity to orotic acid has made it and its derivatives valuable tools for researchers. These derivatives have been investigated for a range of biological activities, including anti-inflammatory and analgesic properties.[1] The amino group at the 5-position provides a reactive handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for screening in drug discovery programs.

Conclusion

The history of this compound, while not as extensively documented as that of its parent compound, orotic acid, represents an important chapter in the exploration of pyrimidine chemistry. From its synthesis in the mid-20th century to its current use as a versatile building block in medicinal chemistry, this compound continues to be a compound of interest for the development of novel therapeutic agents. The foundational synthetic methods and an understanding of its relationship to the fundamental pyrimidine biosynthetic pathway provide a solid basis for future research and innovation in this area.

References

5-Aminoorotic Acid: An In-depth Technical Guide to its Mechanism of Action in Pyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoorotic acid is a molecule of significant interest in the study of pyrimidine biosynthesis. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its role as an inhibitor of this essential metabolic pathway. The de novo synthesis of pyrimidines is a fundamental process for the production of nucleotides required for DNA and RNA synthesis, and its inhibition has therapeutic implications in various diseases, including cancer and autoimmune disorders. This document details the specific enzymatic target of this compound, presents relevant (though limited) quantitative data, provides detailed experimental protocols for assessing enzyme activity, and visualizes the key pathways and workflows.

Mechanism of Action: Inhibition of Dihydroorotase (DHOase)

The primary mechanism of action of this compound in pyrimidine synthesis is the inhibition of the enzyme dihydroorotase (DHOase) . DHOase catalyzes the third step in the de novo pyrimidine biosynthesis pathway: the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate.

An in vivo study in rats has demonstrated the inhibitory effect of this compound on DHOase. Pretreatment of rats with this compound significantly reduced the metabolism of the drug dexrazoxane, a compound that is partially metabolized by DHOase. Specifically, the area-under-the-curve concentration of a key metabolite of dexrazoxane was reduced 5.3-fold in rats pretreated with the DHOase inhibitor this compound[1]. This finding provides strong evidence that this compound acts as a functional inhibitor of DHOase in a biological system[1].

Pyrimidine Synthesis Pathway and Point of Inhibition

The de novo pyrimidine synthesis pathway consists of six enzymatic steps, leading to the formation of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. This compound targets the third enzyme in this cascade, dihydroorotase.

Quantitative Data

| Inhibitor | Target Enzyme | Organism/Cell Line | IC50 / K | Reference |

| This compound | Dihydroorotase (DHOase) | - | Not Reported | - |

| L-Cysteine | Dihydroorotase (DHOase) | Mouse Ehrlich Ascites Carcinoma | Potent, slow-acting inhibitor | [2] |

| Brequinar | Dihydroorotate Dehydrogenase (DHODH) | Human | IC50 of 6.2 ± 3 µM | [3] |

| A3 | Dihydroorotate Dehydrogenase (DHODH) | Mammalian cells | - | [4] |

Experimental Protocols

Protocol 1: Dihydroorotase (DHOase) Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring DHOase activity by monitoring the change in absorbance resulting from the interconversion of N-carbamoyl-L-aspartate and L-dihydroorotate[5].

Principle:

The cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate or the reverse reaction can be monitored by measuring the change in absorbance at 230 nm. The reaction is pH-dependent, with the forward reaction (cyclization) favored at a lower pH and the reverse reaction (hydrolysis) favored at a higher pH.

Materials:

-

Purified DHOase enzyme or cell/tissue lysate containing DHOase

-

N-carbamoyl-L-aspartate (substrate for forward reaction)

-

L-dihydroorotate (substrate for reverse reaction)

-

Sodium phosphate buffer (50 mM, pH adjusted to 5.5 for forward reaction or 8.2 for reverse reaction)

-

Zinc sulfate (ZnSO

4, 10 µM) -

Bovine Serum Albumin (BSA, 0.1 mg/mL)

-

This compound (inhibitor)

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer capable of reading absorbance at 230 nm

Procedure:

1. Preparation of Reagents:

-

Prepare a 50 mM sodium phosphate buffer and adjust the pH to 5.5 for the forward reaction or 8.2 for the reverse reaction.

-

Prepare stock solutions of N-carbamoyl-L-aspartate and L-dihydroorotate in the appropriate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the assay buffer). Prepare serial dilutions to test a range of inhibitor concentrations.

-

Prepare an assay buffer containing 50 mM sodium phosphate, 10 µM ZnSO

4, and 0.1 mg/mL BSA at the desired pH.

2. Enzyme Reaction:

-

For Inhibitor Studies: Pre-incubate the DHOase enzyme with various concentrations of this compound (or vehicle control) in the assay buffer for a specified time (e.g., 15-30 minutes) at room temperature.

-

Forward Reaction (pH 5.5):

-

To each well/cuvette, add the pre-incubated enzyme-inhibitor mixture.

-

Initiate the reaction by adding N-carbamoyl-L-aspartate to a final concentration of ~5 mM.

-

Immediately start monitoring the increase in absorbance at 230 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

-

Reverse Reaction (pH 8.2):

-

To each well/cuvette, add the pre-incubated enzyme-inhibitor mixture.

-

Initiate the reaction by adding L-dihydroorotate to a final concentration of ~0.5 mM.

-

Immediately start monitoring the decrease in absorbance at 230 nm over time.

-

3. Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the reaction curve.

-

Plot the reaction velocity against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion

This compound functions as an inhibitor of the de novo pyrimidine synthesis pathway by targeting the enzyme dihydroorotase. While in vivo evidence supports this mechanism of action, further in vitro kinetic studies are required to quantify the potency and specificity of this inhibition. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for a more complete understanding of the biochemical properties of this compound and for its potential development as a modulator of pyrimidine metabolism. Researchers are encouraged to utilize these methodologies to fill the existing gaps in the quantitative characterization of this compound.

References

- 1. The dihydroorotase inhibitor this compound inhibits the metabolism in the rat of the cardioprotective drug dexrazoxane and its one-ring open metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The overall synthesis of L-5,6-dihydroorotate by multienzymatic protein pyr1-3 from hamster cells. Kinetic studies, substrate channeling, and the effects of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of the dihydroorotase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 5-Aminoorotic Acid in Nucleotide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoorotic acid, a structural analog of orotic acid, plays a significant role in the intricate network of nucleotide metabolism. Its primary biological function is the inhibition of dihydroorotase (DHOase), the third enzyme in the de novo pyrimidine biosynthesis pathway. By disrupting this crucial pathway, this compound serves as a valuable tool for studying the consequences of impaired pyrimidine synthesis and holds potential as a lead compound for therapeutic development. This technical guide provides an in-depth exploration of the biological role of this compound, including its mechanism of action, downstream cellular effects, and its interplay with purine metabolism. This document also furnishes detailed experimental protocols for the characterization of DHOase inhibitors and the analysis of cellular nucleotide pools, alongside visualizations of key metabolic and experimental workflows.

Introduction to this compound and Nucleotide Metabolism

Nucleotide metabolism is a fundamental cellular process that provides the building blocks for DNA and RNA synthesis, energy currency, and essential cofactors. The de novo pyrimidine biosynthesis pathway is a key route for the production of pyrimidine nucleotides, including uridine monophosphate (UMP), which is a precursor for other pyrimidines. Orotic acid is a critical intermediate in this pathway. This compound (CAS 7164-43-4), as an analog of orotic acid, acts as a competitive inhibitor of dihydroorotase (DHOase)[1]. DHOase catalyzes the reversible cyclization of carbamoyl aspartate to dihydroorotate. Inhibition of this step leads to a depletion of downstream pyrimidine nucleotides, which can have profound effects on cell proliferation and survival.

Mechanism of Action: Inhibition of Dihydroorotase

The primary molecular target of this compound is dihydroorotase (DHOase, EC 3.5.2.3). This enzyme is a key component of the multifunctional protein CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamylase, and Dihydroorotase) in eukaryotes. DHOase facilitates the third step in de novo pyrimidine synthesis: the conversion of N-carbamoyl-L-aspartate to L-dihydroorotate. By inhibiting DHOase, this compound effectively blocks the pyrimidine biosynthetic pathway, leading to a reduction in the cellular pool of pyrimidines necessary for nucleic acid synthesis.

Quantitative Data on the Effects of this compound

| Parameter | Value | System | Reference |

| Reduction in the area-under-the-curve concentration of ADR-925 (a dexrazoxane metabolite) | 5.3-fold | In vivo (rats) | --INVALID-LINK--[1] |

Downstream Cellular Consequences of Dihydroorotase Inhibition

Inhibition of the de novo pyrimidine biosynthesis pathway by compounds like this compound can trigger a cascade of cellular events, primarily due to the depletion of essential pyrimidine nucleotides.

Cell Cycle Arrest

Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA replication during the S-phase of the cell cycle. Inhibition of pyrimidine synthesis leads to an imbalance in the nucleotide pools, which can activate cell cycle checkpoints and cause an arrest, most commonly in the S-phase. This provides a therapeutic window for targeting cancer cells, which are more reliant on the de novo pathway than normal, quiescent cells.

Induction of Apoptosis

Prolonged depletion of pyrimidines can induce programmed cell death, or apoptosis. The precise mechanisms are complex but can involve the activation of stress-response pathways and the intrinsic apoptotic cascade. The inability to synthesize DNA and RNA due to a lack of precursors is a potent signal for the cell to initiate self-destruction.

Interplay with Purine Metabolism

The biosynthesis of purine and pyrimidine nucleotides is a tightly regulated and interconnected process. Both pathways utilize phosphoribosyl pyrophosphate (PRPP) as a key substrate. Inhibition of pyrimidine synthesis can lead to an accumulation of PRPP, which may, in turn, allosterically activate the de novo purine synthesis pathway. Conversely, an imbalance in the nucleotide pools can have feedback-inhibitory or activating effects on various enzymes in both pathways, highlighting the intricate cross-regulation that maintains cellular homeostasis.

Visualizing the Metabolic and Experimental Landscape

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and highlights the point of inhibition by this compound.

Figure 1: De Novo Pyrimidine Biosynthesis Pathway.

Experimental Workflow for Dihydroorotase Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory effect of a compound like this compound on dihydroorotase activity.

Figure 2: DHOase Inhibition Assay Workflow.

Experimental Workflow for Cellular Nucleotide Pool Analysis

The following diagram details the steps involved in quantifying changes in cellular nucleotide pools after treatment with this compound.

Figure 3: Nucleotide Pool Analysis Workflow.

Detailed Experimental Protocols

Dihydroorotase (DHOase) Activity Assay (Spectrophotometric)

This protocol is a representative method for measuring DHOase activity, which can be adapted for inhibitor studies with this compound. The assay monitors the conversion of dihydroorotate to carbamoyl aspartate.

Materials:

-

Purified DHOase enzyme

-

Dihydroorotate (substrate)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

This compound (inhibitor)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 230 nm

Procedure:

-

Prepare a stock solution of dihydroorotate in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate or cuvettes, add the assay buffer and the desired concentration of this compound or vehicle control.

-

Add the purified DHOase enzyme to each well/cuvette and pre-incubate for a specified time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the dihydroorotate substrate.

-

Immediately begin monitoring the decrease in absorbance at 230 nm, which corresponds to the opening of the dihydroorotate ring.

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Cellular Nucleotide Extraction and Analysis by HPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of intracellular nucleotides.

Materials:

-

Cell culture reagents

-

This compound

-

Ice-cold phosphate-buffered saline (PBS)

-

Cold extraction solvent (e.g., 80% methanol)

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge

-

Lyophilizer or vacuum concentrator

-

HPLC-MS/MS system

Procedure:

-

Cell Treatment: Culture cells to the desired density and treat with various concentrations of this compound or a vehicle control for the desired time.

-

Harvesting and Quenching:

-

For adherent cells, aspirate the medium, wash twice with ice-cold PBS, and then add the cold extraction solvent. Scrape the cells and collect the lysate.

-

For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in the cold extraction solvent.

-

-

Extraction:

-

Vortex the cell lysates vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

-

-

Sample Preparation:

-

Transfer the supernatant containing the nucleotides to a new tube.

-

Dry the extracts using a lyophilizer or vacuum concentrator.

-

Reconstitute the dried pellet in a solvent compatible with the HPLC-MS/MS method.

-

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted samples onto an appropriate HPLC column (e.g., a HILIC or ion-pair reversed-phase column) coupled to a mass spectrometer.

-

Use a validated gradient elution method to separate the different nucleotide species.

-

Detect and quantify the nucleotides using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis:

-

Generate standard curves for each nucleotide using known concentrations of standards.

-

Quantify the absolute or relative amounts of each nucleotide in the cell extracts by comparing their peak areas to the standard curves.

-

Conclusion

This compound serves as a specific inhibitor of dihydroorotase, a critical enzyme in the de novo pyrimidine biosynthesis pathway. Its action leads to a depletion of the pyrimidine nucleotide pool, which can result in cell cycle arrest and apoptosis, particularly in rapidly proliferating cells. This makes this compound and other inhibitors of this pathway attractive candidates for further investigation in cancer and other diseases characterized by uncontrolled cell growth. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to further elucidate the biological effects of this compound and to discover and characterize novel inhibitors of nucleotide metabolism. A deeper understanding of the intricate regulation of nucleotide synthesis and the cellular responses to its disruption will be pivotal in the development of next-generation targeted therapies.

References

5-Aminoorotic Acid: A Technical Guide on its Role as a Precursor and Modulator in Biosynthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoorotic acid, a derivative of orotic acid, has emerged as a molecule of significant interest within the realms of biochemistry and pharmacology. While structurally similar to orotic acid, a key intermediate in the de novo synthesis of pyrimidine nucleotides, the primary role of this compound in biological systems appears to be that of a modulator rather than a direct precursor in this canonical pathway. This technical guide provides an in-depth exploration of this compound, focusing on its interaction with biosynthetic pathways, its potential as a precursor in non-canonical or synthetic routes, and the experimental methodologies used to study its effects.

Core Concepts: The Dual Role of this compound

Inhibition of De Novo Pyrimidine Biosynthesis

The most well-documented biological activity of this compound is its role as an inhibitor of dihydroorotase (DHOase), the third enzyme in the de novo pyrimidine biosynthesis pathway[1]. This pathway is essential for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.

The de novo pyrimidine synthesis pathway can be visualized as follows:

By inhibiting dihydroorotase, this compound effectively blocks the conversion of carbamoyl aspartate to dihydroorotate, leading to a depletion of downstream pyrimidine nucleotides. This inhibitory action has implications for its potential use in therapeutic contexts where limiting cell proliferation is desired, such as in cancer chemotherapy.

Potential as a Precursor in Abiotic and Synthetic Pathways

While evidence for its role as a direct precursor in biological de novo pyrimidine synthesis is lacking, this compound has been identified as a product in abiotic nucleotide synthesis experiments, specifically from the hydrolysis of hydrogen cyanide (HCN) polymers[2]. This suggests its potential as a precursor to canonical nucleobases under prebiotic conditions.

Furthermore, its structural similarity to orotic acid makes it a candidate for enzymatic conversion by orotate phosphoribosyltransferase (OPRT), the enzyme that converts orotate to orotidine 5'-monophosphate (OMP). However, studies have yet to demonstrate significant activity of OPRT with this compound as a substrate in biological systems. It is plausible that the amino group at the C5 position sterically hinders the binding of the substrate to the active site of the enzyme.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the enzymatic conversion rates of this compound in biological systems. However, data regarding its synthesis and inhibition of dihydroorotase can be summarized.

| Parameter | Value | Conditions | Reference |

| Synthesis Yield | ≥ 95% | Catalytic hydrogenation of 5-nitroorotic acid | [3] |

| Purity | > 99% | High-Pressure Liquid Chromatography | [3] |

| Inhibition of Dexrazoxane Metabolism | 5.3-fold reduction in ADR-925 AUC | In rats pretreated with this compound | [1] |

Table 1: Quantitative Data on this compound

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the catalytic hydrogenation of 5-nitroorotic acid[3].

Materials:

-

5-Nitroorotic acid

-

Potassium hydroxide

-

Ethanol or Methanol

-

Water

-

Palladium-based catalyst (e.g., Pd/C)

-

Hydrogen gas

-

Sulfuric acid (50%)

Procedure:

-

Prepare a solution of potassium hydroxide in an aqueous/ethanol or aqueous/methanol mixture (15-30% alcohol by volume).

-

Dissolve 5-nitroorotic acid in the alkaline hydroalcoholic solution in a hydrogenation reactor.

-

Add the palladium-based catalyst to the solution.

-

Pressurize the reactor with hydrogen gas to 2-4 MPa.

-

Heat the reaction mixture to 30-70 °C with agitation.

-

Monitor the reaction progress until the hydrogenation is complete (typically around 30 minutes).

-

Depressurize the reactor and filter the reaction mixture to remove the catalyst.

-

Acidify the filtrate to a pH of 1 with 50% sulfuric acid to precipitate the this compound.

-

Filter the precipitate and wash with water.

-

Dry the product in an oven at 60 °C.

Assay for Dihydroorotase Inhibition

To investigate the inhibitory effect of this compound on dihydroorotase, a coupled enzyme assay can be employed. This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

-

Purified dihydroorotase enzyme

-

Carbamoyl aspartate (substrate)

-

Dihydroorotate dehydrogenase (coupling enzyme)

-

NAD+ or other suitable electron acceptor for DHODH

-

This compound (inhibitor)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, carbamoyl aspartate, dihydroorotate dehydrogenase, and NAD+.

-

Prepare a range of concentrations of this compound.

-

Add the this compound solutions to the reaction mixtures and pre-incubate for a defined period.

-

Initiate the reaction by adding dihydroorotase.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH by dihydroorotate dehydrogenase as it consumes the dihydroorotate produced by dihydroorotase.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC50 value or perform kinetic analysis (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki).

Conclusion and Future Directions

This compound presents a fascinating case of a molecule that, while structurally poised to be a precursor in a fundamental biosynthetic pathway, primarily functions as an inhibitor. Its ability to block de novo pyrimidine synthesis through the inhibition of dihydroorotase makes it a compound of interest for therapeutic applications targeting cell proliferation.

Future research should focus on several key areas:

-

Quantitative Inhibition Studies: Detailed kinetic studies are needed to fully characterize the inhibitory mechanism of this compound on dihydroorotase from various species, including the determination of Ki values.

-

In Vivo Efficacy: Preclinical studies are required to evaluate the in vivo efficacy and safety of this compound as an anti-proliferative agent.

-

Exploration of Alternative Pathways: While its role in canonical pyrimidine synthesis appears to be inhibitory, further investigation into its potential as a substrate for other enzymes or in synthetic biology applications is warranted. This could involve screening for novel enzymes that can utilize this compound or engineering existing enzymes to accept it as a substrate.

-

Metabolic Fate: Tracing studies using isotopically labeled this compound would provide definitive evidence of its metabolic fate in various cell types and organisms.

By addressing these research questions, a more complete understanding of the biological and therapeutic potential of this compound can be achieved, paving the way for its potential application in drug development and biotechnology.

References

- 1. The dihydroorotase inhibitor this compound inhibits the metabolism in the rat of the cardioprotective drug dexrazoxane and its one-ring open metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FR2640265A1 - Process for synthesis of this compound - Google Patents [patents.google.com]

Probing the Enzymatic Fate of 5-Aminoorotic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoorotic acid, a derivative of the pyrimidine precursor orotic acid, presents a compelling subject for enzymatic investigation. While its structural similarity to orotic acid suggests a potential role as a substrate or modulator of enzymes within the de novo pyrimidine biosynthesis pathway, its precise enzymatic conversion remains an area of active inquiry. This technical guide provides a comprehensive overview of the candidate enzymes, detailed experimental protocols to investigate the enzymatic conversion of this compound, and a framework for interpreting potential outcomes.

The de novo pyrimidine biosynthesis pathway is a highly conserved metabolic route essential for the production of nucleotides required for DNA and RNA synthesis. Key enzymes in the latter stages of this pathway, which utilize orotic acid or its derivatives as substrates, are the primary focus of this guide. These include Dihydroorotase (DHOase), Dihydroorotate Dehydrogenase (DHODH), Orotate Phosphoribosyltransferase (OPRTase), and Orotidine 5'-Monophosphate Decarboxylase (OMPdecase).

Notably, this compound has been identified as an inhibitor of dihydroorotase, highlighting a direct interaction with at least one enzyme in this pathway.[1] This guide will therefore place a particular emphasis on methodologies to further explore this interaction and to determine if this compound can also serve as a substrate for DHOase or other enzymes in this critical metabolic cascade.

Candidate Enzymes for the Conversion of this compound

The investigation into the enzymatic conversion of this compound logically centers on the enzymes that process orotic acid and its structural analogs.

Dihydroorotase (DHOase)

Dihydroorotase (EC 3.5.2.3) catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate, the third step in de novo pyrimidine biosynthesis. While its primary role is in the forward reaction, the reverse reaction, the hydrolysis of the pyrimidine ring, is also well-documented. Given that this compound has been shown to inhibit DHOase, it is a prime candidate for further investigation as a potential substrate for a hydrolytic ring-opening reaction.[1]

Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate Dehydrogenase (EC 1.3.5.2) is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[2] This is the fourth and only redox step in the de novo pyrimidine biosynthesis pathway. The substrate specificity of DHODH for orotic acid analogs warrants investigation to determine if this compound can be recognized and converted.

Orotate Phosphoribosyltransferase (OPRTase)

Orotate Phosphoribosyltransferase (EC 2.4.2.10) is a key enzyme that catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP).[3] In mammals, this activity is part of the bifunctional enzyme UMP synthase. Investigating whether this compound can act as a substrate for OPRTase is crucial to determine if it can enter the nucleotide synthesis pathway.

Orotidine 5'-Monophosphate Decarboxylase (OMPdecase)

Orotidine 5'-Monophosphate Decarboxylase (EC 4.1.1.23) catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP), the decarboxylation of OMP. If this compound is converted to an OMP analog by OPRTase, the subsequent action of OMPdecase would be the next logical step to investigate.

Signaling Pathways and Experimental Workflows

To visualize the potential metabolic fate of this compound and the experimental approach to its study, the following diagrams are provided.

Experimental Protocols

The following protocols are adapted from established methods for the candidate enzymes and can be modified to investigate the enzymatic conversion of this compound.

Enzyme Purification

a. Purification of Recombinant Dihydroorotate Dehydrogenase (DHODH)

-

Source: E. coli cells overexpressing a His-tagged DHODH construct.

-

Method:

-

Harvest bacterial cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse cells by sonication or French press and clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the His-tagged DHODH with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Assess purity by SDS-PAGE and determine protein concentration (e.g., Bradford assay).

-

b. Purification of Orotate Phosphoribosyltransferase (OPRTase)

-

Source: Can be purified from various sources, including yeast and bacteria. Affinity chromatography is a common method.

-

Method:

-

Prepare a cell-free extract from the source organism.

-

Utilize affinity chromatography on columns with immobilized ligands such as Cibacron Blue 3G-A Sepharose or specific substrate analogs.

-

Elute the bound OPRTase with a salt gradient or a specific eluting agent (e.g., a high concentration of substrate or cofactor).

-

Further purify using ion-exchange or size-exclusion chromatography if necessary.

-

Monitor purification steps by activity assays and SDS-PAGE.

-

Enzymatic Activity Assays

a. Dihydroorotate Dehydrogenase (DHODH) Activity Assay (Spectrophotometric)

-

Principle: This assay measures the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate. This can be adapted to test this compound as a potential substrate.

-

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100.

-

Substrate: Dihydroorotate or this compound solution.

-

Electron Acceptor: DCIP solution.

-

Enzyme: Purified DHODH.

-

-

Procedure:

-

In a cuvette, mix the assay buffer, DCIP, and the substrate (this compound).

-

Initiate the reaction by adding the purified DHODH enzyme.

-

Monitor the decrease in absorbance of DCIP at 600 nm over time.

-

Calculate the enzyme activity based on the molar extinction coefficient of DCIP.

-

b. Orotate Phosphoribosyltransferase (OPRTase) Activity Assay (Spectrophotometric)

-

Principle: This assay follows the consumption of the substrate (orotate or this compound) by monitoring the decrease in absorbance at a specific wavelength.

-

Reagents:

-

Reaction Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂.

-

Substrates: Orotate or this compound, and 5-phosphoribosyl-1-pyrophosphate (PRPP).

-

Enzyme: Purified OPRTase.

-

-

Procedure:

-

Combine the reaction buffer and substrates in a quartz cuvette.

-

Start the reaction by adding the purified OPRTase.

-

Monitor the decrease in absorbance at approximately 295 nm (for orotate) or a wavelength determined to be optimal for this compound.

-

Determine the initial reaction velocity from the linear portion of the absorbance change over time.

-

c. Product Identification and Quantification (HPLC/LC-MS)

-

Principle: To confirm the conversion of this compound and identify the product(s), High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed.

-

Procedure:

-

Set up the enzymatic reaction as described above.

-

At various time points, quench a portion of the reaction mixture (e.g., by adding acid or a polar organic solvent).

-

Centrifuge to remove precipitated protein.

-

Inject the supernatant onto an appropriate HPLC or LC-MS system.

-

Use a suitable column (e.g., reverse-phase C18) and a mobile phase gradient to separate the substrate and potential products.

-

Monitor the elution profile using UV detection at an appropriate wavelength and/or mass spectrometry to identify and quantify the species based on their retention times and mass-to-charge ratios.

-

Quantitative Data

While no direct kinetic data for the enzymatic conversion of this compound is currently available in the public domain, the following table summarizes known kinetic parameters for the natural substrates of the candidate enzymes. These values serve as a benchmark for comparison when evaluating the potential conversion of this compound.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| DHODH | Plasmodium falciparum | L-dihydroorotate | 14.4 ± 5.9 | 0.25 ± 0.023 | 1.7 x 104 | [4] |

| Coenzyme Q6 | 22.5 ± 6.4 | 0.36 ± 0.057 | 1.6 x 104 | [4] | ||

| OPRTase | Plasmodium falciparum | PRPP | 9.3 ± 0.5 | 3534 | 3.8 x 108 | [5] |

| OMPdecase | Saccharomyces cerevisiae | OMP | - | 4 | - | [6] |

| Methanothermobacter thermautotrophicus | OMP | - | 4 | 2.4 x 106 | [6] |

Conclusion

The enzymatic conversion of this compound remains a compelling area for scientific exploration. Its known inhibitory effect on dihydroorotase provides a strong rationale for a detailed investigation of its interactions with enzymes of the de novo pyrimidine biosynthesis pathway. The experimental framework and protocols outlined in this technical guide offer a robust starting point for researchers to elucidate the potential metabolic fate of this intriguing molecule. By systematically applying these methodologies, the scientific community can uncover whether this compound acts as a substrate, an inhibitor, or both, thereby providing valuable insights for drug development and a deeper understanding of pyrimidine metabolism.

References

- 1. The dihydroorotase inhibitor this compound inhibits the metabolism in the rat of the cardioprotective drug dexrazoxane and its one-ring open metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]

- 3. Alteration of substrate specificity of aspartase by directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]

An In-Depth Technical Guide on 5-Aminoorotic Acid: Cellular Concentrations, Analytical Methodologies, and Metabolic Context

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current state of knowledge regarding the physiological concentration of 5-aminoorotic acid in cells. A comprehensive review of existing scientific literature reveals a significant gap in quantitative data for the endogenous levels of this specific molecule. This compound is primarily recognized as a derivative of orotic acid, an intermediate in the de novo pyrimidine biosynthesis pathway. While its chemical properties and potential as a synthetic building block are documented, its natural occurrence and physiological concentrations within cells remain largely uncharacterized.

This document provides a detailed overview of the metabolic context of this compound by focusing on its parent compound, orotic acid. It includes available quantitative data on orotic acid levels in various biological matrices, detailed descriptions of analytical methodologies applicable for its measurement, and visual representations of the relevant metabolic pathway and analytical workflows. This guide is intended to serve as a valuable resource for researchers and professionals in drug development by summarizing the available information and highlighting areas for future investigation into the physiological role of this compound.

Physiological Concentrations: A Data Scarcity for this compound

Despite extensive searches of scientific literature, there is a notable absence of published data on the physiological concentrations of this compound in various cell types or tissues. The compound is commercially available for research purposes and has been used as a ligand and an internal standard in analytical chemistry.[1] However, its endogenous presence and concentration in a physiological context are not well-established.

In contrast, the physiological concentrations of its parent compound, orotic acid, have been documented in various biological fluids. Orotic acid is a key intermediate in the biosynthesis of pyrimidines and its levels can be indicative of certain metabolic states and diseases.[2][3] For instance, elevated levels of orotic acid in urine and plasma are a hallmark of hereditary orotic aciduria, a rare genetic disorder affecting pyrimidine metabolism.[4]

Quantitative Data on Orotic Acid

To provide a relevant quantitative framework, the following table summarizes the reported concentrations of orotic acid in various biological samples. These values can serve as a reference point for the expected range of a related metabolite, although direct extrapolation to this compound is not possible.

| Biological Matrix | Organism/Condition | Concentration | Reference |

| Cow's Milk | Bovine | 0.618 ± 0.233 mmol/L | [5] |

| Human Urine | Healthy Individuals | ~1 µmol/mmol creatinine | [4] |

| Human Urine | Orotic Aciduria | Can be in the order of millimoles per millimole of creatinine | [4] |

| Sheep Milk | Ovine | 20-400 mg/mL | [6] |

| Human Milk | Human | < 2 mg/L | [6] |

| Cow Milk | Bovine | 20-100 mg/mL | [6] |

Metabolic Context: The De Novo Pyrimidine Biosynthesis Pathway

Orotic acid is a central intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[7] The pathway begins with simple precursors like bicarbonate, aspartate, and glutamine, and proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), from which other pyrimidines are derived. The synthesis of orotic acid itself is a critical part of this pathway.[2][3] Understanding this pathway is crucial for contextualizing the potential, though unconfirmed, origins of this compound.

Experimental Protocols for Analysis

While specific protocols for endogenous this compound are not available, the analytical methods developed for orotic acid can be adapted for its detection and quantification. The primary techniques employed are based on chromatography coupled with various detection methods.[8][9]

General Workflow for Metabolite Analysis

The following diagram illustrates a general workflow for the analysis of small molecules like orotic acid and its derivatives from biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of orotic acid.[8]

-

Principle: The method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For orotic acid and its derivatives, reverse-phase chromatography is often employed.

-

Sample Preparation:

-

Cell Lysis: For intracellular analysis, cells are harvested and lysed, often using sonication or freeze-thaw cycles in a suitable buffer.

-

Protein Precipitation: Proteins are precipitated, typically with a cold organic solvent like acetonitrile or methanol, and removed by centrifugation.

-

Extraction: The supernatant containing the metabolites is collected and may be dried and reconstituted in the mobile phase.

-

-

Chromatographic Conditions (Example for Orotic Acid):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: An aqueous buffer (e.g., phosphate buffer) with a small percentage of an organic modifier like methanol or acetonitrile.

-

Detection: UV detection is frequently used, as the pyrimidine ring of orotic acid absorbs UV light, typically around 280 nm.[8]

-

-

Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a this compound standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV.[2]

-

Principle: This method couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. After chromatographic separation, the analyte is ionized, and the mass-to-charge ratio of the resulting ions is measured. Tandem mass spectrometry (MS/MS) further fragments specific ions to provide structural information and enhance specificity.

-

Ionization: Electrospray ionization (ESI) is a common ionization technique for this class of molecules.

-

Detection: The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. This involves monitoring a specific precursor ion to product ion transition for the analyte of interest.

-

Internal Standard: The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification, as it corrects for variations in sample preparation and instrument response. This compound itself has been used as an internal standard in the determination of orotic acid.

Chemical Properties of this compound

The chemical properties of this compound are well-documented.

| Property | Value | Reference |

| CAS Number | 7164-43-4 | [1][10] |

| Molecular Formula | C₅H₅N₃O₄ | [1][10] |

| Molecular Weight | 171.11 g/mol | [1][10] |

| Appearance | White to amber powder/crystal | [11] |

| Melting Point | >300 °C | |

| Synonyms | 5-Amino-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid; 5-Amino-6-carboxy-2,4-dihydroxypyrimidine | [1] |

Conclusion and Future Directions

The physiological concentration of this compound in cells remains an open question in the field of cellular metabolism. While robust analytical methods exist for the quantification of its parent compound, orotic acid, these have not been extensively applied to determine the endogenous levels of this compound. The lack of quantitative data suggests that this compound may not be a prominent endogenous metabolite under normal physiological conditions, or its role has yet to be elucidated.

For researchers and professionals in drug development, this represents a potential area for novel investigation. The development and application of sensitive analytical methods, such as LC-MS/MS, to screen for the presence of this compound in various cell lines and tissues could provide valuable insights into its potential physiological or pathological roles. Future studies could focus on:

-

Screening for Endogenous Presence: A targeted metabolomics approach to screen for this compound in different biological samples.

-

Investigating Biosynthetic Origin: If detected, studies to determine its biosynthetic pathway, possibly as a derivative of orotic acid or through an independent route.

-

Exploring Biological Activity: Cellular assays to determine if this compound has any signaling or metabolic effects.

This technical guide provides the foundational information on the metabolic context and analytical methodologies that will be essential for pursuing these future research directions.

References

- 1. scbt.com [scbt.com]

- 2. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Variability of orotic acid concentration in cow's milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Analytical methods for measuring orotic acid levels in biological samples [cds-bsx.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound CAS#: 7164-43-4 [m.chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

5-Aminoorotic Acid Derivatives: A Comprehensive Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoorotic acid, a derivative of orotic acid (a key intermediate in pyrimidine biosynthesis), has emerged as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of various this compound derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of this compound and its Derivatives

The foundational molecule, this compound, can be synthesized via the catalytic hydrogenation of 5-nitroorotic acid. A common method involves using a palladium-based catalyst in an aqueous/alcoholic solution of potassium hydroxide.[1]

A general scheme for the synthesis of this compound derivatives, particularly amides, involves the reaction of 2,4-Dihydroxy-5-benzoylaminopyrimidine-6-carboxylic acid with thionyl chloride (SOCl2) to form an intermediate, which is then reacted with various aliphatic and aromatic amines.[2]

Experimental Protocol: Synthesis of this compound

A process for the synthesis of this compound involves the catalytic hydrogenation of 5-nitroorotic acid in an alkaline liquid medium.[1]

-

Reaction Medium: An aqueous/ethanol or aqueous/methanol solution of potassium hydroxide, with the alcohol content between 15% and 30% by volume.

-

Catalyst: A palladium-based catalyst.

-

Hydrogen Pressure: Between 2 MPa and 4 MPa.

-

Temperature: Between 30°C and 70°C.

-

Procedure: The reaction is carried out in a hydrogenation reactor with an agitator. The hydrogenation duration is typically around half an hour, with yields reported to be greater than or equal to 95%.[1]

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Table 1: Anticancer Activity of this compound Analogs and Related Pyrimidine Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 5-Fluorouracil (related pyrimidine analog) | HL-60 (Leukemia) | - | [3] |

| 5-Fluorouracil (related pyrimidine analog) | BEL-7402 (Liver Cancer) | - | [3] |

| (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate | BEL-7402 (Liver Cancer) | More potent than 5-FU | [3] |

Proposed Mechanism of Action in Cancer

The anticancer activity of pyrimidine analogs often stems from their ability to interfere with nucleic acid synthesis. One of the proposed mechanisms for this compound derivatives is the inhibition of dihydroorotase, an enzyme crucial for the de novo synthesis of pyrimidines.[4][5] By inhibiting this enzyme, the derivatives can disrupt the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity

Certain derivatives of this compound, particularly amides, have shown promising anti-inflammatory and analgesic properties.[2]

Proposed Mechanism of Action in Inflammation

The anti-inflammatory mechanism of these derivatives may involve the inhibition of enzymes or signaling pathways associated with the inflammatory response. While specific pathways for this compound derivatives are not yet fully elucidated, a common target for anti-inflammatory drugs is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in regulating the expression of pro-inflammatory genes.

Antibacterial Activity

Derivatives of this compound, particularly those with a bromoacetamido substitution, have demonstrated antibacterial properties.[4] These compounds are being investigated as potential competitors of orotate for the enzyme dihydroorotase in bacteria.[4]

Table 2: Antibacterial Activity of this compound Derivatives (MIC values)

| Derivative Type | Target Bacteria | MIC Value | Reference |

| Bromacetamido substitution | Escherichia coli | Not specified | [4] |

| Bromacetamido substitution | Staphylococcus aureus | Not specified | [4] |

Note: Specific MIC (Minimum Inhibitory Concentration) values are often determined by broth microdilution or agar dilution methods.

Experimental Protocol: Antibacterial Activity (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

-

Serial Dilutions: The this compound derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Enzyme Inhibition

Beyond dihydroorotase, this compound and its complexes have been shown to inhibit other enzymes, such as xanthine oxidase. Xanthine oxidase is a key enzyme in purine metabolism and its inhibition is a therapeutic target for conditions like gout. Metal complexes of this compound with lanthanum(III) and gallium(III) have been shown to suppress superoxide radicals derived from the xanthine/xanthine oxidase system, likely through inhibition of the enzyme.[6]

Conclusion

This compound derivatives represent a promising class of compounds with diverse biological activities. Their potential as anticancer, anti-inflammatory, and antibacterial agents warrants further investigation. This guide has summarized the current understanding of their synthesis and biological evaluation, providing a foundation for future research and development in this area. The detailed protocols and mechanistic insights aim to facilitate the work of researchers dedicated to exploring the therapeutic potential of these versatile molecules. Further studies are needed to elucidate the precise mechanisms of action and to optimize the structure of these derivatives for enhanced potency and selectivity.

References

- 1. primescholars.com [primescholars.com]

- 2. Synthesis and biological properties of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dihydroorotase inhibitor this compound inhibits the metabolism in the rat of the cardioprotective drug dexrazoxane and its one-ring open metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Structural Analysis of 5-Aminoorotic Acid and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoorotic acid, a derivative of orotic acid (vitamin B13), is a heterocyclic compound that serves as a precursor in the biosynthesis of pyrimidine nucleotides. Its structure and properties, along with those of its analogs, are of significant interest in medicinal chemistry and drug development due to their potential biological activities, including anti-inflammatory and antibacterial effects. This technical guide provides a detailed structural analysis of this compound and its parent compound, orotic acid, summarizing key quantitative data and outlining the experimental methodologies used for their characterization.

Core Structural Features

The fundamental structure of this compound consists of a dihydroxypyrimidine ring with a carboxylic acid group at position 6 and an amino group at position 5. This arrangement of functional groups allows for diverse chemical interactions and is central to its biological activity. The presence of the amino group distinguishes it from orotic acid and significantly influences its electronic properties and potential as a ligand for metal complexes.

Table 1: Crystal Structure Data of Ammonium 5-Aminoorotate Monohydrate

| Parameter | Value |

| Formula | C₅H₁₀N₄O₅ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.1324(4) |

| b (Å) | 15.0481(8) |

| c (Å) | 15.285(1) |

| V (ų) | 1640.5 |

| Z | 8 |

Data obtained from the crystallographic study of ammonium 5-aminoorotate monohydrate.

Comparative Structural Analysis

Table 2: Selected Spectroscopic Data for this compound

| Spectroscopic Data | Value |

| ¹³C NMR | Chemical shifts indicative of the pyrimidine ring and carboxyl group. |

| Mass Spectrometry | Molecular Weight: 171.11 g/mol |

Experimental Protocols

The structural elucidation and analysis of this compound and its analogs rely on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Methodology:

-

Crystal Growth: Suitable single crystals of the target compound are grown from a supersaturated solution by methods such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.

Methodology:

-

Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) spectra are acquired.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to deduce the molecular structure and connectivity of atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Methodology:

-

Ionization: The sample is introduced into the mass spectrometer and ionized using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Biological Context and Signaling Pathways

Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, a fundamental metabolic pathway essential for DNA and RNA synthesis. While specific signaling pathways directly involving this compound are not extensively characterized, its structural similarity to orotic acid suggests potential interactions with enzymes in this pathway. The antibacterial activity of some this compound derivatives has been attributed to the inhibition of dihydroorotase, a key enzyme in pyrimidine biosynthesis.

De novo pyrimidine biosynthesis pathway.

The diagram above illustrates the key steps in the de novo pyrimidine biosynthesis pathway, highlighting the conversion of precursors into uridine monophosphate (UMP), with orotic acid as a central intermediate.

Experimental Workflow for Structural Analysis

The logical flow for a comprehensive structural analysis of a novel this compound analog is depicted below. This workflow integrates chemical synthesis with key analytical techniques to fully characterize the compound.

Workflow for structural analysis.

Conclusion

The structural analysis of this compound and its analogs is crucial for understanding their chemical properties and biological activities. This guide has provided a summary of the available structural data, outlined the key experimental methodologies, and placed the compounds within a relevant biological context. Further research, particularly the acquisition of high-quality single-crystal X-ray diffraction data for this compound and a wider range of its analogs, will be instrumental in advancing the development of new therapeutic agents based on this promising scaffold.

5-Aminoorotic Acid: A Technical Guide to its Function as a Modulator of Microbial Pyrimidine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoorotic acid is a synthetic derivative of orotic acid, a key intermediate in the de novo biosynthesis of pyrimidines. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA and are vital for cell growth and proliferation. In the realm of microbial metabolism, the pyrimidine biosynthesis pathway presents a promising target for the development of antimicrobial agents. Unlike their mammalian hosts, many microbes, particularly certain parasites, are heavily reliant on this de novo pathway, making its inhibition a selective strategy for antimicrobial therapy.

This technical guide delineates the function of this compound as a modulator of microbial metabolism, focusing on its role as a competitive inhibitor of key enzymes within the pyrimidine biosynthesis pathway. We will explore its mechanism of action, present quantitative data on its inhibitory effects, provide detailed experimental protocols for its study, and visualize the relevant metabolic pathways and experimental workflows.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The primary mechanism of action for this compound in microbial systems is the competitive inhibition of enzymes in the de novo pyrimidine biosynthesis pathway. Due to its structural similarity to the natural substrate, orotic acid, this compound can bind to the active sites of enzymes that process orotate and its precursors, thereby blocking the normal metabolic flux. The key enzymes targeted are Dihydroorotase (DHOase) and Dihydroorotate Dehydrogenase (DHODH).

-

Dihydroorotase (DHOase): This enzyme catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate.

-

Dihydroorotate Dehydrogenase (DHODH): This flavin-dependent mitochondrial enzyme catalyzes the oxidation of dihydroorotate to orotate, the fourth and only redox step in the pathway.

By inhibiting these enzymes, this compound leads to a depletion of the intracellular pool of pyrimidines, which in turn halts DNA and RNA synthesis, leading to cytostasis and, ultimately, cell death.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified against enzymes from the malaria parasite Plasmodium, which serves as a model for a microbe highly dependent on de novo pyrimidine synthesis. The following tables summarize the available quantitative data.[1]

Table 1: Enzyme Inhibition Data for this compound [1]

| Enzyme Target | Organism | Inhibitor | Inhibition Type | K_i Value (μM) |

| Dihydroorotase | Plasmodium berghei | This compound | Competitive | 142 |

Table 2: In Vitro Growth Inhibition Data for this compound [1]

| Organism | Inhibitor | Assay Type | IC_50 Value (μM) |

| Plasmodium falciparum | This compound | In vitro growth | 1 |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the function of this compound in microbial metabolism.

Protocol 1: Microbial Growth Inhibition Assay

This protocol determines the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of this compound against a specific microbial strain.

1. Materials:

- Microbial strain of interest

- Appropriate liquid growth medium (e.g., Luria-Bertani broth for bacteria)

- This compound stock solution (e.g., 10 mM in DMSO or sterile water)

- Sterile 96-well microtiter plates

- Microplate reader capable of measuring optical density (OD) at 600 nm

- Incubator

2. Procedure:

- Prepare a fresh overnight culture of the microbial strain.

- Dilute the overnight culture in fresh medium to achieve a starting OD600 of approximately 0.05.

- In a 96-well plate, prepare a serial dilution of the this compound stock solution in the growth medium. Typically, a 2-fold dilution series across 10 wells is performed, with final concentrations ranging from, for example, 100 µM to 0.195 µM.

- Include a positive control well (microbes in medium with no inhibitor) and a negative control well (medium only).

- Add 100 µL of the diluted microbial culture to each well containing 100 µL of the serially diluted this compound, resulting in a final volume of 200 µL.

- Incubate the plate at the optimal growth temperature for the microbe (e.g., 37°C for E. coli) for 18-24 hours.

- Measure the OD600 of each well using a microplate reader.

- The MIC is the lowest concentration of this compound that results in no visible growth.

- To determine the IC50, plot the percentage of growth inhibition (relative to the positive control) against the log of the inhibitor concentration and fit the data to a dose-response curve.

Protocol 2: Dihydroorotase (DHOase) Enzyme Assay

This protocol measures the inhibitory effect of this compound on DHOase activity. This example is based on a colorimetric assay.

1. Materials:

- Purified microbial DHOase

- N-carbamoyl-L-aspartate (substrate)

- This compound (inhibitor)

- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

- Colorimetric reagent (e.g., p-dimethylaminobenzaldehyde, which reacts with the product dihydroorotate)